N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a pyridine ring fused with a thiadiazole ring and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method includes the cyclization of pyridine-3-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as magnesium oxide nanoparticles (MgO NPs) have been explored to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NBS, halogenating agents, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine-thiadiazole compounds .
Scientific Research Applications
N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide
- N-(pyridin-4-yl)-1,2,3-thiadiazole-4-carboxamide
- 3-bromoimidazo[1,2-a]pyridine derivatives
Uniqueness
N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The position of the pyridine nitrogen and the thiadiazole ring can affect the compound’s ability to interact with biological targets and undergo specific chemical transformations .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-pyridin-3-ylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c13-8(7-5-14-12-11-7)10-6-2-1-3-9-4-6/h1-5H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPOTTGEAIJOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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